molecular formula C7H3BrCl2O B2862784 2-Bromo-3,5-dichlorobenzaldehyde CAS No. 873983-89-2

2-Bromo-3,5-dichlorobenzaldehyde

Cat. No.: B2862784
CAS No.: 873983-89-2
M. Wt: 253.9
InChI Key: JEIXEEGWEVEHNT-UHFFFAOYSA-N
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Description

2-Bromo-3,5-dichlorobenzaldehyde is an organic compound with the molecular formula C7H3BrCl2O. It has an average mass of 253.908 Da and a monoisotopic mass of 251.874420 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromine atom, two chlorine atoms, and an aldehyde group . The exact positions of these substituents can be inferred from the name of the compound: the bromine atom is on the second carbon of the ring, while the chlorine atoms are on the third and fifth carbons, and the aldehyde group is attached to the carbon opposite to the bromine atom.


Physical and Chemical Properties Analysis

This compound has a molecular refractivity of 50.5±0.3 cm³ . More detailed physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Synthesis and Structural Characterization

2-Bromo-3,5-dichlorobenzaldehyde is utilized in the synthesis and structural characterization of various chemical compounds. For instance, it serves as an intermediate in the preparation of heteroditopic ligands for binding metal salts. This involves the one-pot bromo- and chloro-methylation of salicylaldehydes, offering a convenient method to attach functional arms for applications in organic and coordination chemistry (Wang et al., 2006). Additionally, this compound participates in the synthesis of specific compounds like (E)-3-Bromo-N′-(2,4-dichlorobenzylidene)benzohydrazide, showcasing the ability to form stable molecular structures with specific configurations (Guo-Biao Cao, 2009).

Biological Applications

The compound's derivatives demonstrate significant biological activities. For example, the halogenation of salicylaldehyde, a related compound, impacts the antiproliferative activities of certain Ru(II) polypyridyl complexes. These complexes, including derivatives of this compound, exhibit enhanced cytotoxicity and potential for inducing apoptosis and cell cycle arrest in cancer cells (Taghizadeh Shool et al., 2022).

Chemical Reactions and Catalysis

This compound is involved in various chemical reactions, serving as a pivotal reagent. It's used in tandem cyclocondensation-Knoevenagel–Michael reactions, indicating its versatility in synthetic organic chemistry (Khazaei et al., 2014). Also, its derivatives are employed in selective amination processes catalyzed by palladium complexes, highlighting its role in facilitating complex organic transformations (Ji et al., 2003).

Safety and Hazards

The safety information for 2-Bromo-3,5-dichlorobenzaldehyde indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Properties

IUPAC Name

2-bromo-3,5-dichlorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O/c8-7-4(3-11)1-5(9)2-6(7)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIXEEGWEVEHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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